molecular formula C11H11FO B8528553 4-Fluoro-7-methoxy-1-methyleneindan CAS No. 136949-62-7

4-Fluoro-7-methoxy-1-methyleneindan

Cat. No.: B8528553
CAS No.: 136949-62-7
M. Wt: 178.20 g/mol
InChI Key: UIGGZLSBOUADOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-7-methoxy-1-methyleneindan is a bicyclic organic compound featuring a fused benzene and cyclopentane ring (indan scaffold). Key substituents include a fluorine atom at position 4, a methoxy group at position 7, and a methylene group at position 1. This substitution pattern confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

136949-62-7

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

7-fluoro-4-methoxy-3-methylidene-1,2-dihydroindene

InChI

InChI=1S/C11H11FO/c1-7-3-4-8-9(12)5-6-10(13-2)11(7)8/h5-6H,1,3-4H2,2H3

InChI Key

UIGGZLSBOUADOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C)CCC2=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences and similarities between 4-Fluoro-7-methoxy-1-methyleneindan and compounds from the provided evidence:

Compound Name Core Structure Position 4 Substituent Position 7 Substituent Additional Functional Groups Key References
This compound Indan Fluoro Methoxy 1-Methylene -
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole - Chloro 3-Methyl, 2-Carboxylic acid
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate Indole Benzyloxy Methoxy 1-Methyl, 2-Carboxylate

Key Observations:

  • Substituent Effects: The 7-methoxy group in the target compound and the indole derivative () may enhance solubility due to the polar nature of methoxy.
  • Ring System Differences : The indan core lacks the heteroatom (nitrogen) present in indoles, which could reduce basicity and influence intermolecular interactions in crystallographic studies (e.g., hydrogen bonding) .

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